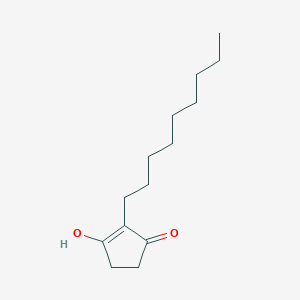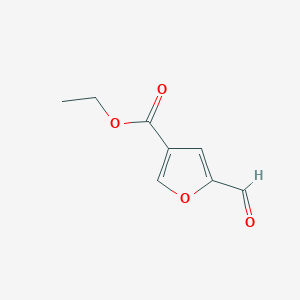
Ethyl-5-Formylfuran-3-carboxylat
Übersicht
Beschreibung
Ethyl 5-formylfuran-3-carboxylate is a chemical compound that belongs to the category of furans. It has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol .
Synthesis Analysis
The synthesis of Ethyl 5-formylfuran-3-carboxylate involves various methods. One method involves the reaction of ethyl-3-furoate with phosphoryl chloride in the presence of sodium carbonate . Another method involves the reaction of dialkyl acetylenedicarboxylates and dimethylsulfonium acylmethylides .Molecular Structure Analysis
The molecular structure of Ethyl 5-formylfuran-3-carboxylate consists of 8 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
Ethyl 5-formylfuran-3-carboxylate can participate in various chemical reactions. For instance, it can undergo condensation with acetylacetone and ethyl bromopyruvate to form ethyl 4-acetyl-5-methylfuran-3-carboxylate . It can also react with allenoates and α-oxoketene dithioacetals in the presence of palladium and copper catalysts .Physical And Chemical Properties Analysis
Ethyl 5-formylfuran-3-carboxylate is a compound with a molecular weight of 168.15 . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available information .Wissenschaftliche Forschungsanwendungen
Synthese von polysubstituierten Furan-3(4)-carboxylaten
Ethyl-5-Formylfuran-3-carboxylat ist eine Schlüsselverbindung bei der Synthese von polysubstituierten Furan-3(4)-carboxylaten . Diese Verbindungen haben signifikante biologisch aktive Eigenschaften und sind vielversprechend für den Aufbau polynuklearer heterocyclischer Strukturen .
Antikrebsaktivität
Providencin, ein Furan-3(4)-carboxylat, besitzt Antikrebsaktivität . This compound, ein Furan-3-carboxylat, könnte möglicherweise bei der Synthese von Antikrebsmitteln verwendet werden.
Phosphoinositid-3-Kinase-Hemmung
Wortmannin, ein weiteres Furan-3(4)-carboxylat, ist ein Phosphoinositid-3-Kinase-Inhibitor . Dies deutet auf potenzielle Anwendungen von this compound bei der Entwicklung von Kinaseinhibitoren hin.
Insulinsekretionshemmung
Methyl-4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylat, ein Derivat des Furan-3-carboxylat, hemmt die Insulinsekretion . Dies deutet darauf hin, dass this compound in der Forschung zu Diabetes und Insulinregulation verwendet werden könnte.
Antiparasitäre Aktivität
Alkyl-5-aryl-2-methyl-4-(2-oxo-2-aryl)-furan-3-carboxylate haben antiparasitäre Aktivität . This compound könnte möglicherweise bei der Synthese von Antiparasitika verwendet werden.
β-Galactosidase-Hemmung
Ethyl-5-((2S,3S,4R)-3,4-Dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylat ist ein selektiver β-Galactosidase-Inhibitor . Dies deutet auf potenzielle Anwendungen von this compound bei der Entwicklung von Enzyminhibitoren hin.
Mimetika des natürlichen Tetrasaccharids SLe x
S-haltige Thiofucoside-Derivate wirken als nicht-hydrolysierbare Mimetika des natürlichen Tetrasaccharids SLe x . This compound könnte möglicherweise bei der Synthese dieser Mimetika verwendet werden.
Organische Synthese
Wirkmechanismus
Ethyl 5-formylfuran-3-carboxylate is an organic compound that can interact with other molecules and affect their properties. It can act as an enzyme inhibitor, which means that it can block or reduce the activity of enzymes. It can also act as a receptor agonist, which means that it can bind to a receptor and activate it. Additionally, it can act as an antioxidant, which means that it can reduce the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
Ethyl 5-formylfuran-3-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to be toxic to a variety of organisms, including bacteria, fungi, and mammals. Additionally, it has been found to be a mutagen, which means that it can cause genetic mutations. It has also been found to be an endocrine disruptor, which means that it can interfere with the normal functioning of hormones in the body. Additionally, it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Ethyl 5-formylfuran-3-carboxylate in lab experiments is that it is relatively easy to obtain and is relatively inexpensive. Additionally, it is a colorless liquid, which makes it easier to work with. The main limitation of using Ethyl 5-formylfuran-3-carboxylate in lab experiments is that it is toxic, so it must be handled with care. Additionally, it has a low boiling point, so it must be stored at low temperatures.
Zukünftige Richtungen
In the future, Ethyl 5-formylfuran-3-carboxylate could be used to study the effects of organic compounds on living organisms. Additionally, it could be used to develop new compounds with improved properties. It could also be used to study the effects of organic compounds on the environment and to develop new methods for the synthesis of organic compounds. Additionally, it could be used to develop new drugs and treatments for diseases. Finally, it could be used to develop new methods for the production of polymers, dyes, and plasticizers.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-formylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-2-11-8(10)6-3-7(4-9)12-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFIKMQXNZNJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449999 | |
| Record name | Ethyl 5-formylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32365-53-0 | |
| Record name | Ethyl 5-formylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


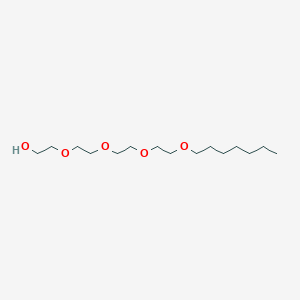
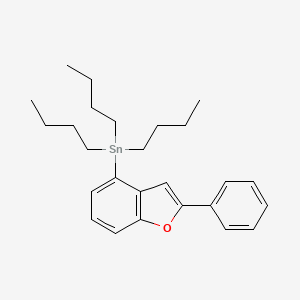
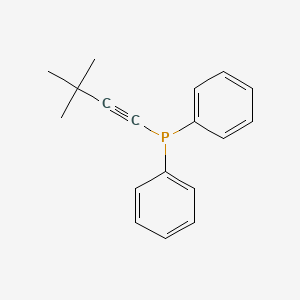
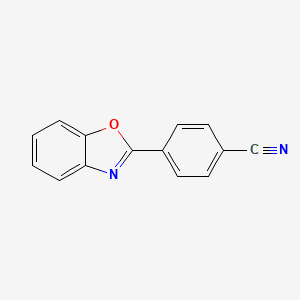
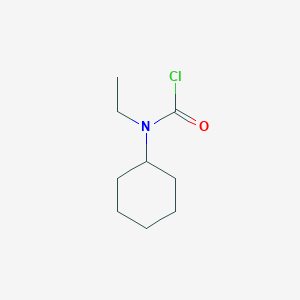
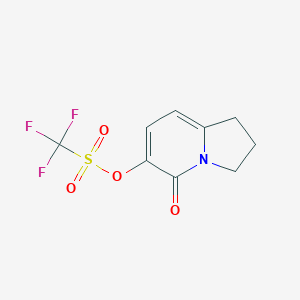
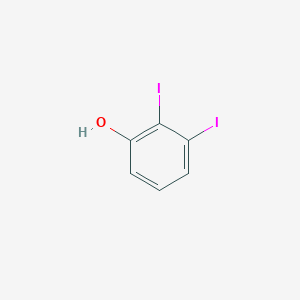

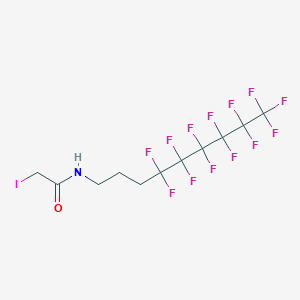

![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B1625283.png)
![6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine](/img/structure/B1625286.png)
